molecular formula C18H26N2O5S B2580822 methyl 4-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzoate CAS No. 2034290-28-1

methyl 4-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2580822
CAS No.: 2034290-28-1
M. Wt: 382.48
InChI Key: DVMUEGSILBKENB-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzoate is a complex organic compound that features a piperidine ring, an oxolane ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzoate typically involves multiple steps. One common route starts with the preparation of 1-(oxolan-3-yl)piperidin-4-amine, which is then reacted with methyl 4-sulfamoylbenzoate under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated piperidine ring.

Scientific Research Applications

Methyl 4-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action for methyl 4-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the presence of the piperidine and oxolane rings suggests potential interactions with neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 4-[[1-(oxolan-3-yl)piperidin-4-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-24-18(21)15-2-4-17(5-3-15)26(22,23)19-12-14-6-9-20(10-7-14)16-8-11-25-13-16/h2-5,14,16,19H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMUEGSILBKENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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